molecular formula C8H9NO3 B14856371 1-(3-Hydroxy-4-methoxypyridin-2-YL)ethanone

1-(3-Hydroxy-4-methoxypyridin-2-YL)ethanone

Cat. No.: B14856371
M. Wt: 167.16 g/mol
InChI Key: QZZUGZHCTCQCQO-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-4-methoxypyridin-2-YL)ethanone is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with hydroxy and methoxy groups, as well as an ethanone group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxy-4-methoxypyridin-2-YL)ethanone typically involves the reaction of 3-hydroxy-4-methoxypyridine with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxy-4-methoxypyridin-2-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Hydroxy-4-methoxypyridin-2-YL)ethanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-4-methoxypyridin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the pyridine ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ethanone group can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Hydroxy-4-methoxypyridin-2-YL)ethanone is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This compound’s unique structure allows it to interact with different molecular targets compared to its similar counterparts.

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

1-(3-hydroxy-4-methoxypyridin-2-yl)ethanone

InChI

InChI=1S/C8H9NO3/c1-5(10)7-8(11)6(12-2)3-4-9-7/h3-4,11H,1-2H3

InChI Key

QZZUGZHCTCQCQO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=CC(=C1O)OC

Origin of Product

United States

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